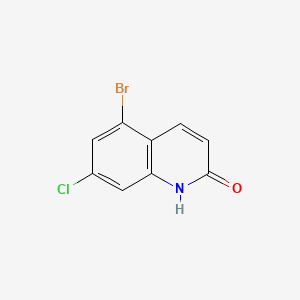![molecular formula C14H12N2O4 B11760729 5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)
5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid is an organic compound that features a benzene ring substituted with a pyridin-4-ylmethylamino group and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-4-carboxaldehyde and 5-aminoisophthalic acid.
Condensation Reaction: Pyridine-4-carboxaldehyde is reacted with 5-aminoisophthalic acid in the presence of a suitable condensing agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or pyridine ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as metal-organic frameworks (MOFs) and polymers.
Mecanismo De Acción
The mechanism of action of 5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The pathways involved may include inhibition of enzymes, interaction with DNA, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminoisophthalic acid: Similar structure with an amino group instead of the pyridin-4-ylmethylamino group.
5-(Pyridin-3-yl)benzene-1,3-dicarboxylic acid: Similar structure with a pyridin-3-yl group instead of the pyridin-4-ylmethylamino group.
5-[(3,5-Dicarboxyphenyl)methyl]benzene-1,3-dicarboxylic acid: Similar structure with a 3,5-dicarboxyphenylmethyl group.
Uniqueness
The uniqueness of 5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-4-ylmethylamino group enhances its ability to form coordination complexes and interact with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H12N2O4 |
|---|---|
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
5-(pyridin-4-ylmethylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c17-13(18)10-5-11(14(19)20)7-12(6-10)16-8-9-1-3-15-4-2-9/h1-7,16H,8H2,(H,17,18)(H,19,20) |
Clave InChI |
PXEJNYYPOWNXMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CNC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11760647.png)

![4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)
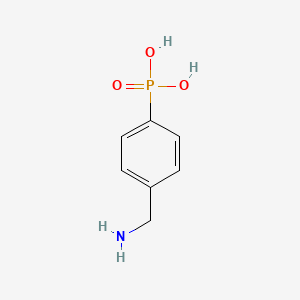
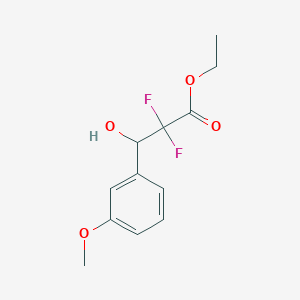
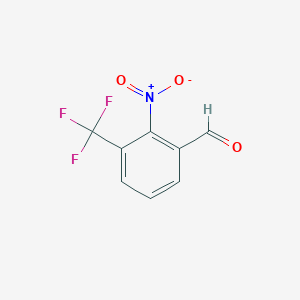
![((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11760698.png)
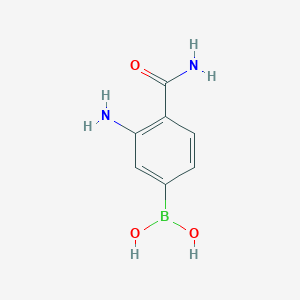
![(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11760717.png)
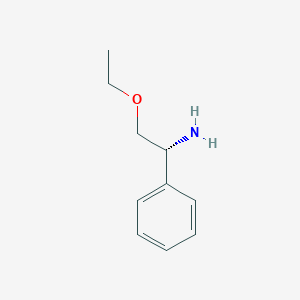

![4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760736.png)
